Ethyl 4-[3-(naphthalen-2-ylsulfonyl)propanoyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a naphthylsulfonyl group, a propanoyl group, and a tetrahydropyrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting with the preparation of the naphthylsulfonyl precursor. This precursor is then reacted with a propanoyl chloride under basic conditions to form the intermediate product. The final step involves the cyclization of the intermediate with ethyl tetrahydropyrazinecarboxylate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The naphthylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The propanoyl group can be reduced to form alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group may play a key role in binding to these targets, while the propanoyl and tetrahydropyrazinecarboxylate moieties may modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(2-NAPHTHYLSULFONYL)PROPANOATE: Similar structure but lacks the tetrahydropyrazinecarboxylate moiety.
ETHYL 4-[({[3-(2-NAPHTHYLSULFONYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE: Contains a benzoate group instead of the tetrahydropyrazinecarboxylate moiety.
Uniqueness
ETHYL 4-[3-(2-NAPHTHYLSULFONYL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydropyrazinecarboxylate moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-(3-naphthalen-2-ylsulfonylpropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-2-27-20(24)22-12-10-21(11-13-22)19(23)9-14-28(25,26)18-8-7-16-5-3-4-6-17(16)15-18/h3-8,15H,2,9-14H2,1H3 |
InChI Key |
BIVYFLUBVZXOCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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